molecular formula C4H7NOS B1265977 1,3-Thiazinan-2-one CAS No. 14889-64-6

1,3-Thiazinan-2-one

Cat. No.: B1265977
CAS No.: 14889-64-6
M. Wt: 117.17 g/mol
InChI Key: SZLJIZCLWIILLB-UHFFFAOYSA-N
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Description

1,3-Thiazinan-2-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. It is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazinan-2-one can be synthesized through a transition-metal-free reaction involving arylamines, elemental sulfur, and carbon dioxide. This method utilizes C-H bond functionalization to produce the compound in moderate to good yields . The reaction conditions typically involve:

  • Arylamines
  • Elemental sulfur
  • Carbon dioxide (1 atm)
  • Moderate temperatures

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green chemistry principles, such as the utilization of waste materials like carbon dioxide, is emphasized to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazolidines

    Substitution: Various substituted thiazinanones

Scientific Research Applications

1,3-Thiazinan-2-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidin-2-ones
  • Thiazolidine-2,4-diones
  • Thiazinan-4-ones

Uniqueness

1,3-Thiazinan-2-one stands out due to its unique ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-thiazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLJIZCLWIILLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164122
Record name 1,3-Thiazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14889-64-6
Record name 1,3-Thiazinan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014889646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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